1-Chloro-2-methoxy-6-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring system
Preparation Methods
The synthesis of 1-Chloro-2-methoxy-6-methylnaphthalene typically involves the chlorination of 2-methoxy-6-methylnaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial production methods may involve large-scale chlorination processes with continuous monitoring and control to ensure consistent quality and efficiency. The use of advanced catalytic systems and reaction engineering techniques can further enhance the production process.
Chemical Reactions Analysis
1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-2-methoxy-6-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .
Comparison with Similar Compounds
1-Chloro-2-methoxy-6-methylnaphthalene can be compared with other naphthalene derivatives, such as:
1-Chloro-2-methylnaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-Methoxy-6-methylnaphthalene:
1-Methylnaphthalene: Lacks both the chlorine and methoxy groups, resulting in significantly different chemical behavior.
The presence of both chlorine and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H11ClO |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-2-methoxy-6-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3 |
InChI Key |
COHPDOLAEGPGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.